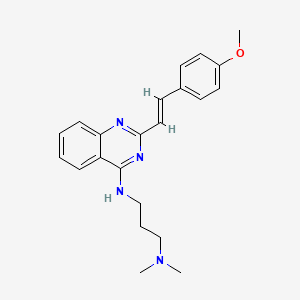

N3-(2-(2-(4-Methoxyphenyl)ethenyl)-4-quinazolinyl)-N1,N1-dimethyl-1,3-propanediamine

Description

UNII-IN3WH41H3A is a unique identifier assigned by the U.S. Food and Drug Administration (FDA) to unambiguously characterize a specific chemical substance. Evidence indicates that it may contain elements such as nitrogen, chlorine, and hydrogen cyanide derivatives, alongside structural variants involving isopropyl, nitro, or aromatic groups (e.g., CAS 75-44-5, 506-77-4, and 74-90-8) .

Properties

IUPAC Name |

N-[2-[2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O/c1-26(2)16-6-15-23-22-19-7-4-5-8-20(19)24-21(25-22)14-11-17-9-12-18(27-3)13-10-17/h4-5,7-14H,6,15-16H2,1-3H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHSNFSFDGHHRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=NC(=NC2=CC=CC=C21)C=CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101128317 | |

| Record name | N3-[2-[2-(4-Methoxyphenyl)ethenyl]-4-quinazolinyl]-N1,N1-dimethyl-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101128317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259199-65-0 | |

| Record name | N3-[2-[2-(4-Methoxyphenyl)ethenyl]-4-quinazolinyl]-N1,N1-dimethyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259199-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N3-[2-[2-(4-Methoxyphenyl)ethenyl]-4-quinazolinyl]-N1,N1-dimethyl-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101128317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Unii-IN3WH41H3A involves a multi-step process. The key steps include the formation of the quinazoline ring and the subsequent attachment of the methoxyphenyl and dimethylpropane groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of Unii-IN3WH41H3A follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Unii-IN3WH41H3A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Unii-IN3WH41H3A has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: The compound is investigated for its potential effects on cellular processes and signaling pathways.

Medicine: Research explores its potential therapeutic applications, particularly in stabilizing the p53 protein, which is involved in tumor suppression.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Unii-IN3WH41H3A involves its interaction with specific molecular targets. One of the primary targets is the p53 signaling pathway, where the compound acts as a stabilizer of the p53 protein. This stabilization helps in the regulation of cell cycle and apoptosis, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Phosgene (CAS 75-44-5)

Structural Similarities :

Key Differences :

| Property | UNII-IN3WH41H3A | Phosgene |

|---|---|---|

| Molecular Complexity | Multi-component system | Simple triatomic molecule |

| Toxicity (LD₅₀, oral) | Not fully characterized | 20 mg/kg (rat) |

| Applications | Industrial intermediates | Chemical warfare, polymer synthesis |

Phosgene’s well-defined toxicity and narrower industrial scope contrast with UNII-IN3WH41H3A’s multifaceted reactivity and undefined metabolic pathways .

Cyanogen Chloride (CAS 506-77-4)

Functional Similarities :

Divergences :

| Property | UNII-IN3WH41H3A | Cyanogen Chloride |

|---|---|---|

| Stability in Water | Hydrolyzes to HCN | Stable |

| Regulatory Status | Restricted industrial use | Banned in consumer products |

| Synthetic Utility | Precursor for specialty chemicals | Limited to pesticide synthesis |

Cyanogen chloride’s stability under aqueous conditions and targeted applications distinguish it from UNII-IN3WH41H3A’s broader reactivity .

Comparison with Functionally Similar Compounds

Thiophanate-Methyl (CAS 5842-07-9)

Functional Resemblance :

Contrasting Features :

| Property | UNII-IN3WH41H3A | Thiophanate-Methyl |

|---|---|---|

| Environmental Persistence | High (resists biodegradation) | Moderate (half-life: 7 days) |

| Mammalian Toxicity | Neurotoxic | Low (LD₅₀ > 5,000 mg/kg) |

| Regulatory Approval | Limited to industrial use | Approved for agricultural use |

Isopropylamine Derivatives (e.g., CAS 1392)

Structural Parallels :

Differentiating Factors :

| Property | UNII-IN3WH41H3A | Isopropylamine (CAS 1392) |

|---|---|---|

| Byproduct Formation | Cyanide derivatives | Non-toxic amines |

| Industrial Demand | Niche applications | High-volume chemical |

The presence of cyanogenic byproducts in UNII-IN3WH41H3A necessitates stricter handling protocols compared to simpler amines .

Table 1: Comparative Analysis of Key Properties

Research Insights :

- UNII-IN3WH41H3A’s undefined metabolic profile poses challenges in risk assessment, unlike well-studied analogs like phosgene .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.